molecular formula C13H10BrNO B1278096 2-bromo-7-methoxy-9H-carbazole CAS No. 200878-50-8

2-bromo-7-methoxy-9H-carbazole

Cat. No.: B1278096
CAS No.: 200878-50-8
M. Wt: 276.13 g/mol
InChI Key: AHKGUQOMPCEFCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-7-methoxy-9H-carbazole: is a chemical compound with the molecular formula C13H10BrNO and a molecular weight of 276.13 g/mol . It is a derivative of carbazole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the second position and a methoxy group at the seventh position on the carbazole ring. It is typically found as a white to light yellow powder or crystalline solid .

Mechanism of Action

Action Environment

The action, efficacy, and stability of 2-bromo-7-methoxy-9H-carbazole can be influenced by various environmental factors . These may include the pH of the environment, temperature, presence of other substances, and specific conditions within the body (such as the presence of certain enzymes or transport proteins).

Biochemical Analysis

Biochemical Properties

2-Bromo-7-methoxy-9H-carbazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between this compound and these enzymes can lead to either inhibition or activation of the enzyme’s activity, depending on the specific context of the reaction .

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been extensively studied. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression patterns . Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For instance, the binding of this compound to certain enzymes can result in either inhibition or activation of their catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in gene expression, enzyme activity, and cellular metabolism . Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and apoptosis .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The metabolism of this compound can lead to the formation of various metabolites, which may have different biological activities compared to the parent compound . Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound within different cellular compartments . For example, this compound may be transported into the nucleus, where it can interact with transcription factors and other regulatory proteins .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, the localization of this compound to the nucleus can enhance its ability to modulate gene expression by interacting with transcription factors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-7-methoxy-9H-carbazole can be achieved through several methods. One common approach involves the bromination of 7-methoxy-9H-carbazole. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the second position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar bromination reactions but on a larger scale. The process would include steps for purification and crystallization to obtain the compound in high purity. Industrial methods may also employ continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-7-methoxy-9H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted carbazole derivatives.

    Oxidation Products: Aldehydes or carboxylic acids.

    Reduction Products: Reduced carbazole derivatives.

Scientific Research Applications

Chemistry: 2-Bromo-7-methoxy-9H-carbazole is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules .

Biology and Medicine: In biological research, this compound is used to study the structure-activity relationships of carbazole derivatives.

Industry: The compound is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Comparison with Similar Compounds

Uniqueness: 2-Bromo-7-methoxy-9H-carbazole is unique due to the presence of both a bromine atom and a methoxy group on the carbazole ring. This combination imparts distinct electronic and steric properties, making it valuable for specific synthetic and industrial applications .

Properties

IUPAC Name

2-bromo-7-methoxy-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO/c1-16-9-3-5-11-10-4-2-8(14)6-12(10)15-13(11)7-9/h2-7,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHKGUQOMPCEFCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(N2)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200878-50-8
Record name 2-Bromo-7-methoxy-9H-carbazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-7-methoxy-9H-carbazole
Reactant of Route 2
Reactant of Route 2
2-bromo-7-methoxy-9H-carbazole
Reactant of Route 3
Reactant of Route 3
2-bromo-7-methoxy-9H-carbazole
Reactant of Route 4
Reactant of Route 4
2-bromo-7-methoxy-9H-carbazole
Reactant of Route 5
Reactant of Route 5
2-bromo-7-methoxy-9H-carbazole
Reactant of Route 6
Reactant of Route 6
2-bromo-7-methoxy-9H-carbazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.